molecular formula C11H12O B3042754 3-Phenylpent-1-yn-3-ol CAS No. 6712-31-8

3-Phenylpent-1-yn-3-ol

Cat. No.: B3042754
CAS No.: 6712-31-8
M. Wt: 160.21 g/mol
InChI Key: OBZUGNGWNBQMLU-UHFFFAOYSA-N
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Description

3-Phenylpent-1-yn-3-ol is an organic compound characterized by a phenyl group attached to a pentynol chain. This compound is of interest due to its unique structure, which combines an alkyne, an alcohol, and an aromatic ring. These functional groups confer distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with phenylmagnesium bromide, which reacts with 1-pentyne in the presence of a suitable solvent like diethyl ether. The reaction proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.

    Alkyne Addition: Another synthetic route involves the addition of phenylacetylene to propargyl alcohol under basic conditions. This reaction often uses a base such as potassium hydroxide to facilitate the addition.

Industrial Production Methods:

    Catalytic Hydrogenation: In an industrial setting, this compound can be produced via catalytic hydrogenation of phenylacetylene with a suitable catalyst like palladium on carbon. This method allows for large-scale production with high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Phenylpent-1-yn-3-one or phenylpentanoic acid.

    Reduction: 3-Phenylpentan-1-ol.

    Substitution: 3-Phenylpent-1-yn-3-chloride.

Scientific Research Applications

3-Phenylpent-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Phenylpent-1-yn-3-ol depends on the specific reaction or application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can participate in various metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    3-Phenylprop-2-yn-1-ol: Similar structure but with a shorter carbon chain.

    3-Phenylbut-1-yn-3-ol: Similar structure but with a different carbon chain length.

    3-Phenylhex-1-yn-3-ol: Similar structure but with a longer carbon chain.

Uniqueness:

    Functional Group Combination: The combination of an alkyne, alcohol, and aromatic ring in 3-Phenylpent-1-yn-3-ol provides unique reactivity and versatility in chemical synthesis.

    Chain Length: The specific chain length of this compound offers distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

3-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZUGNGWNBQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of propiophenone in THF (0.2 ml, 1.505 mmol) is slowly added dropwise at room temperature with stirring to a solution of ethynylmagnesium bromide (4 ml, 2.0 mmol, 0.5 M in THF) in THF (5 ml). The slightly yellow reaction solution was stirred at RT for 1 h. The reaction mixture is acidified using 1N HCl, during which a turbidity initially formed which disappeared with an increase in the pH into the acidic region. Diethyl ether was added to the solution, the aqueous phase was separated off, and the organic phase was extracted once with water. The organic phase was dried using sodium sulfate, filtered off and evaporated to dryness, giving 3-phenylpent-1-yn-3-ol (233 mg, 0.001 mol) in 65% yield. The crude mixture is reacted further without further purification.
Quantity
0 (± 1) mol
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reactant
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0.2 mL
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ethynylmagnesium bromide
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4 mL
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reactant
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5 mL
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solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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